
1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound characterized by a pyrrole ring substituted with a hydroxyethyl group and a nitro group
Métodos De Preparación
The synthesis of 1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of a pyrrole derivative followed by the introduction of the hydroxyethyl group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale nitration and subsequent functionalization processes, utilizing continuous flow reactors to enhance efficiency and yield .
Análisis De Reacciones Químicas
1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Condensation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides under acidic or basic conditions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and acids or bases for esterification and amidation reactions. .
Aplicaciones Científicas De Investigación
1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe for understanding biochemical pathways.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxyethyl group enhances the compound’s solubility and facilitates its interaction with biological membranes, improving its efficacy .
Comparación Con Compuestos Similares
1-(2-Hydroxyethyl)-5-nitro-1H-pyrrole-2-carboxylic acid can be compared with other similar compounds, such as:
2-Hydroxyethyl methacrylate: Used in hydrogels and biomedical applications.
Quisqualic acid analogs: Known for their role in neurotransmitter studies.
Imidazole derivatives: Widely used in pharmaceuticals for their broad range of biological activities. The uniqueness of this compound lies in its specific functional groups that confer distinct chemical reactivity and biological activity
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique properties and versatile applications make it a compound of considerable interest for ongoing research and development.
Propiedades
Fórmula molecular |
C7H8N2O5 |
|---|---|
Peso molecular |
200.15 g/mol |
Nombre IUPAC |
1-(2-hydroxyethyl)-5-nitropyrrole-2-carboxylic acid |
InChI |
InChI=1S/C7H8N2O5/c10-4-3-8-5(7(11)12)1-2-6(8)9(13)14/h1-2,10H,3-4H2,(H,11,12) |
Clave InChI |
XOFAVEKLIUJDAJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N(C(=C1)[N+](=O)[O-])CCO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


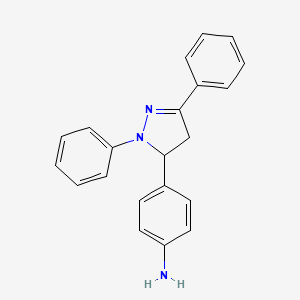
![2-[(E)-(1-Methyl-5-pentylpyrrolidin-2-ylidene)amino]ethan-1-ol](/img/structure/B12884541.png)

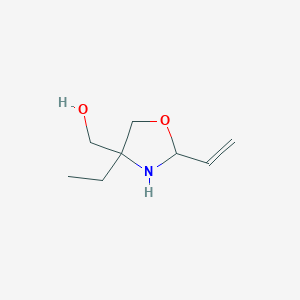
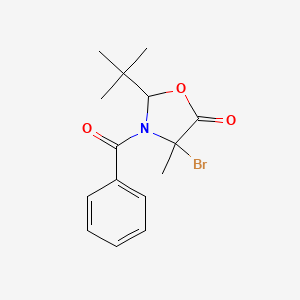
![1-[4-amino-5-(3-methoxyphenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B12884555.png)
![5-Methoxy-2,3,3-trimethyl-3H-pyrrolo[3,2-b]pyridine](/img/structure/B12884561.png)
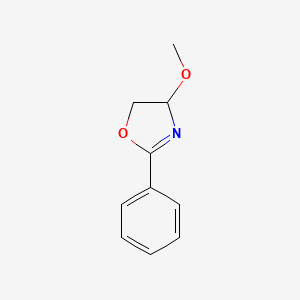
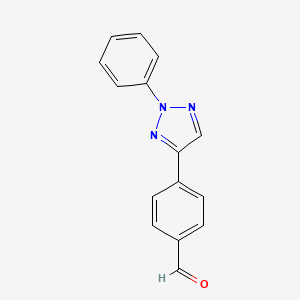
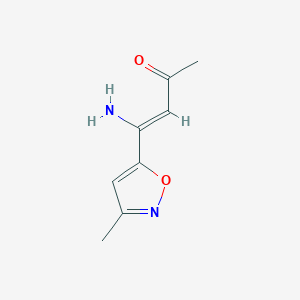

![Ethanone, 1-[6-chloro-4-(2-chlorophenyl)-2-methyl-3-quinolinyl]-](/img/structure/B12884590.png)
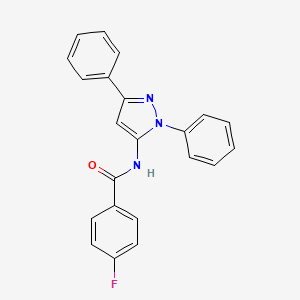
![2-(Benzo[D][1,3]dioxol-5-YL)-2-oxoacetaldehyde](/img/structure/B12884605.png)
